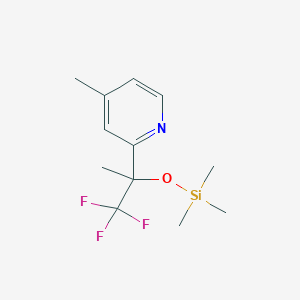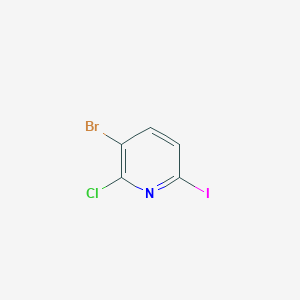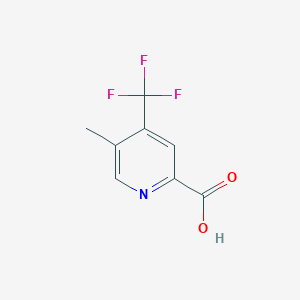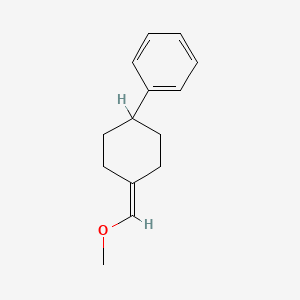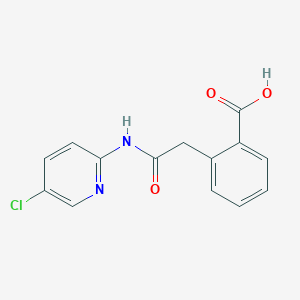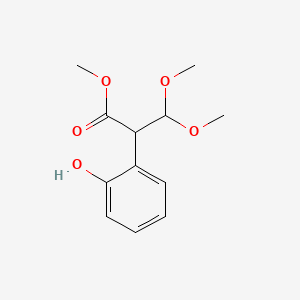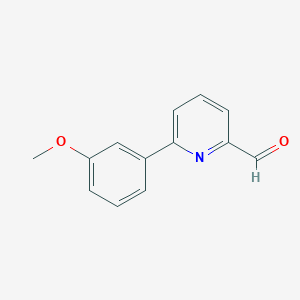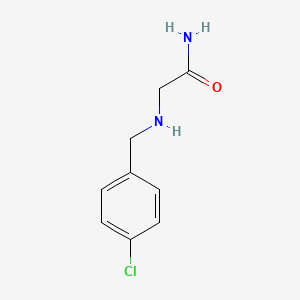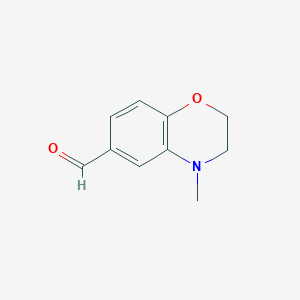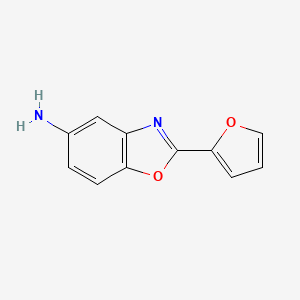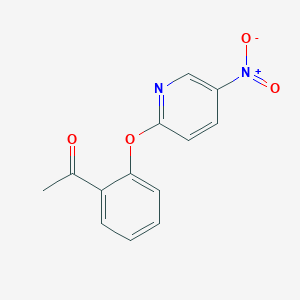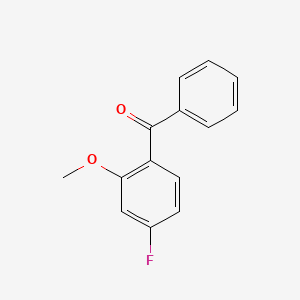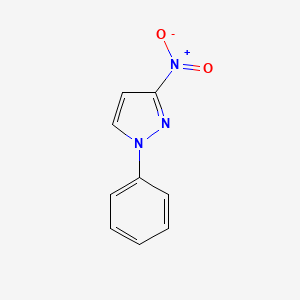
3-nitro-1-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one nitro group attached to the third carbon atom. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenyl-1H-pyrazole typically involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of phenylhydrazine with β-ketoesters or β-diketones in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
3-nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-1-phenyl-1H-pyrazole.
Substitution: Formation of substituted phenyl derivatives, such as 3-nitro-1-(4-nitrophenyl)-1H-pyrazole.
科学的研究の応用
3-nitro-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism of action of 3-nitro-1-phenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
類似化合物との比較
Similar Compounds
3-nitro-1-phenyl-1H-pyrazole: Contains a nitro group at the third position and a phenyl group at the first position.
3-amino-1-phenyl-1H-pyrazole: Contains an amino group at the third position instead of a nitro group.
3-nitro-1-(4-nitrophenyl)-1H-pyrazole: Contains an additional nitro group on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H7N3O2 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
3-nitro-1-phenylpyrazole |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-6-7-11(10-9)8-4-2-1-3-5-8/h1-7H |
InChIキー |
MQYFEDZJHHCWIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
